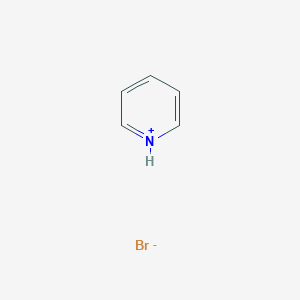

Pyridinium bromide

Description

Properties

Molecular Formula |

C5H6BrN |

|---|---|

Molecular Weight |

160.01 g/mol |

IUPAC Name |

pyridin-1-ium;bromide |

InChI |

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H |

InChI Key |

BBFCIBZLAVOLCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[NH+]C=C1.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of pyridinium (B92312) bromide (C₅H₅NHBr), a versatile pyridinium salt. Differentiating it from the often-conflated pyridinium bromide perbromide (pyridinium tribromide), this document focuses on the core attributes of the simple hydrobromide salt, making it an essential resource for professionals in organic synthesis and pharmaceutical development.

Physicochemical Properties

This compound is a salt formed from the protonation of pyridine (B92270) with hydrogen bromide. Its properties are dictated by the aromatic pyridinium cation and the bromide anion.

Physical Properties

Quantitative physical data for this compound is summarized in the table below. It is a crystalline solid, and its solubility is influenced by the polarity of the solvent.

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN | |

| Molecular Weight | 160.01 g/mol | |

| CAS Number | 18820-82-1 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 213-216 °C | |

| Solubility | Soluble in water, ethanol, and methanol. |

Chemical Properties

The chemical behavior of this compound is largely defined by the acidic nature of the pyridinium ion.

| Property | Value | Reference |

| pKa of Pyridinium Ion | 5.25 | |

| Stability | Stable under normal conditions. Decomposes at high temperatures. |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction between pyridine and hydrogen bromide.

Experimental Protocol: Synthesis from Pyridine and Hydrobromic Acid

Materials:

-

Pyridine

-

48% Hydrobromic acid

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve a known amount of pyridine in a suitable solvent like diethyl ether.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of 48% hydrobromic acid dropwise to the cooled pyridine solution.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.

Logical Workflow for Synthesis:

Reactivity of this compound

The reactivity of this compound is centered around its utility as a mild acid catalyst and as a precursor for more reactive species.

As a Mild Acid Catalyst

The pyridinium ion, with a pKa of 5.25, can act as a mild Brønsted acid catalyst in various organic transformations. This acidity is sufficient to protonate substrates and facilitate reactions without the need for strong, corrosive acids.

Example Application: Catalysis of Aromatic Bromination

This compound can catalyze the bromination of aromatic compounds. In this reaction, it is believed to act as a halogen bond donor, activating the bromine molecule and making it more electrophilic.

Experimental Workflow for Catalytic Bromination:

Precursor to this compound Perbromide

One of the most significant applications of this compound is as a starting material for the synthesis of this compound perbromide (pyridinium tribromide), a stable and solid brominating agent.

Reaction Pathway:

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable in the pharmaceutical industry and broader organic synthesis.

Intermediate in Pharmaceutical Synthesis

Pyridinium salts are scaffolds found in numerous bioactive molecules. This compound serves as a key intermediate in the synthesis of more complex substituted pyridinium compounds which may possess biological activity. For instance, various substituted pyridinium bromides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Role in the Synthesis of Ionic Liquids

This compound is a precursor for the synthesis of a variety of pyridinium-based ionic liquids. These ionic liquids have applications as green solvents, catalysts, and in drug delivery systems due to their tunable properties and low vapor pressure. The synthesis typically involves the N-alkylation of pyridine followed by anion exchange, where this compound can be a key starting material or intermediate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Statements: Wear protective gloves, clothing, and eye protection. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and accessible reagent with significant applications in organic synthesis and pharmaceutical development. Its utility as a mild acid catalyst and as a precursor to other valuable pyridinium salts, including the widely used this compound perbromide and various ionic liquids, underscores its importance. A clear understanding of its distinct properties and reactivity, separate from its perbromide derivative, is crucial for its effective and safe utilization in research and industrial settings.

The Core Mechanism of Bromination Utilizing Pyridinium Tribromide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) tribromide (Py·HBr₃), a stable, crystalline solid, serves as a convenient and safer alternative to elemental bromine for a variety of bromination reactions in organic synthesis. This technical guide elucidates the core mechanism of bromination using this reagent, covering its application in the functionalization of ketones, alkenes, and aromatic compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a comprehensive resource for laboratory professionals.

Introduction to Pyridinium Tribromide

Pyridinium tribromide, also known as pyridinium bromide perbromide, is an organic salt composed of a pyridinium cation and a tribromide anion.[1] Its solid nature significantly simplifies handling, weighing, and storage compared to volatile and highly corrosive liquid bromine, making it a preferred reagent in many synthetic applications.[2][3] The reagent is typically a red-orange to brown crystalline powder.[4]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 39416-48-3 |

| Molecular Formula | C₅H₆Br₃N |

| Molecular Weight | 319.82 g/mol [4] |

| Melting Point | 127-133 °C[4] |

| Appearance | Red-orange to red to brown powder/crystals[4] |

| Solubility | Soluble in methanol, acetic acid; decomposes in water[4][5] |

| Stability | Stable under recommended storage conditions (2-8°C, protected from light)[4][6] |

Spectroscopic Data

-

¹H NMR: Spectral data available.[7]

-

¹³C NMR: Spectral data available.[7]

-

IR Spectra: Spectral data available (KBr wafer).[7]

-

Mass Spectrometry: Spectral data available.[8]

The Core Mechanism: In-Situ Generation of Bromine

The efficacy of pyridinium tribromide as a brominating agent stems from its ability to exist in equilibrium with molecular bromine (Br₂) and this compound in solution.[2][9][10] This equilibrium provides a low, steady concentration of electrophilic bromine in situ, which then reacts with the substrate. As the molecular bromine is consumed in the reaction, the equilibrium shifts to the right, generating more bromine in accordance with Le Châtelier's principle.[2] This controlled release of bromine minimizes the formation of polybrominated byproducts and enhances the selectivity of the reaction.[11]

Caption: Equilibrium of Pyridinium Tribromide in Solution.

Bromination of Carbonyl Compounds: The α-Halogenation of Ketones

Pyridinium tribromide is highly effective for the selective α-bromination of ketones, a crucial transformation in the synthesis of many pharmaceutical intermediates.[10] The reaction proceeds under acidic conditions, typically in acetic acid, through an enol intermediate.[12]

Mechanism of α-Bromination of Ketones

The mechanism involves the acid-catalyzed tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine generated from the pyridinium tribromide complex. Subsequent deprotonation yields the α-bromoketone and regenerates the acid catalyst.

Caption: Mechanism of Acid-Catalyzed α-Bromination of Ketones.

Quantitative Data: α-Bromination of Acetophenone (B1666503) Derivatives

The following table summarizes the yields for the α-bromination of various acetophenone derivatives using pyridinium tribromide in acetic acid.

| Substrate | Product | Reaction Time (h) | Reaction Temp (°C) | Yield (%) |

| 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | 3 | 90 | 88 ± 6[13] |

| Acetophenone | α-Bromoacetophenone | 3 | 90 | 85 ± 5 |

| 4-Methylacetophenone | 4-Methyl-α-bromoacetophenone | 3 | 90 | 82 ± 4 |

| 4-Methoxyacetophenone | 4-Methoxy-α-bromoacetophenone | 3 | 90 | 75 ± 7 |

Data sourced from a study on the optimization of α-bromination of acetophenone derivatives.[12][13]

Experimental Protocol: α-Bromination of 4-Chloroacetophenone

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium tribromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).[12]

-

Reaction Conditions: Stir the reaction mixture at 90 °C.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC). The optimal reaction time is typically 3 hours.[12]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with cold water (2 x 20 mL).[13]

-

Purification: Recrystallize the crude product from petroleum ether to afford pure 4-chloro-α-bromoacetophenone.[13]

Bromination of Alkenes: Electrophilic Addition

Pyridinium tribromide is a valuable reagent for the bromination of alkenes, providing a safer alternative to liquid bromine for this classic electrophilic addition reaction.[14] The reaction typically proceeds with anti-addition stereochemistry.[2]

Mechanism of Alkene Bromination

The reaction is initiated by the electrophilic attack of the alkene's π-bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion, acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom (a backside attack). This results in the opening of the three-membered ring and the formation of a vicinal dibromide with anti stereochemistry.

Caption: General Experimental Workflow for Alkene Bromination.

Experimental Protocol: Bromination of an Alkene (General)

-

Reaction Setup: In a 5 mL conical vial equipped with a spin vane and a reflux condenser, add the alkene (e.g., 0.150 g), 2.00 mL of glacial acetic acid, and pyridinium tribromide (e.g., 0.375 g).[14]

-

Reaction Conditions: Heat the mixture in a sand bath with stirring to reflux. The reaction time will vary depending on the substrate.

-

Work-up: After the reaction is complete (indicated by the disappearance of the red-orange color of the reagent), cool the vial to room temperature.

-

Isolation: Add 2-3 mL of water to the reaction mixture to precipitate the product. Collect the solid product by vacuum filtration through a Hirsch funnel and wash with cold water.[14]

-

Purification and Characterization: Allow the product to dry on the filter. Determine the yield and characterize the product by melting point and spectroscopic methods. For example, the product of trans-stilbene (B89595) bromination has a melting point of 238 °C.[14]

Bromination of Aromatic Compounds: Electrophilic Aromatic Substitution

Pyridinium tribromide can also be employed for the electrophilic bromination of activated aromatic and heterocyclic compounds.[5][15] The reactivity and regioselectivity are dependent on the nature of the substituents on the aromatic ring.

Mechanism of Aromatic Bromination

The mechanism follows the general pathway for electrophilic aromatic substitution. The bromine molecule, polarized by the solvent or a Lewis acid catalyst (though often not required with activated rings), acts as the electrophile. The aromatic ring attacks the bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base (such as pyridine (B92270) from the reagent) then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated aromatic compound.

Quantitative Data: 8-Bromination of 2,6,9-Trisubstituted Purines

| Substrate (Purine Derivative) | Solvent | Reaction Time (h) | Yield (%) |

| 2-Amino-6-chloro-9-(4-methoxybenzyl)purine | CH₂Cl₂ | 5 | 93[15] |

| 2,6-Diamino-9-benzylpurine | CH₂Cl₂ | 1 | 91[15] |

| 2,6-Diamino-9-(2-phenylethyl)purine | CH₂Cl₂ | 1 | 84[15] |

| 2,6-Diamino-9-cyclohexylpurine | CH₂Cl₂ | 1 | 80[15] |

This data highlights the utility of pyridinium tribromide for the high-yield bromination of electron-rich heterocyclic systems.[15][16]

Preparation of Pyridinium Tribromide

For laboratories preferring to synthesize the reagent, a straightforward procedure is available.

Experimental Protocol: Synthesis of Pyridinium Tribromide

-

Formation of Pyridinium Hydrobromide: In a 1-liter round-bottom flask equipped with a dropping funnel and placed in an ice-water bath, add 79.1 g of pyridine. Slowly add 113 mL of 48% hydrobromic acid while cooling.[1]

-

Removal of Water: Replace the dropping funnel and condenser with a distillation head and distill off the water under vacuum, heating the flask to 160 °C in an oil bath. The result should be dry pyridinium hydrobromide.[1]

-

Formation of Tribromide: Dissolve the pyridinium hydrobromide in 240 g of glacial acetic acid by heating. At 60-65 °C, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid with stirring.[1]

-

Crystallization and Isolation: Transfer the reaction mixture to a beaker and allow it to cool slowly. Red-brown needles of pyridinium tribromide will crystallize. Cool to 10 °C, collect the crystals by vacuum filtration, wash with a small amount of cold acetic acid, and air dry. The expected yield is approximately 190 g.[1]

Safety and Handling

Pyridinium tribromide is a corrosive solid that causes severe skin burns and eye damage.[17] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. While safer than liquid bromine, it still releases bromine in solution and should be used in a well-ventilated fume hood.[17][18] It is incompatible with strong bases and strong oxidizing agents.[4]

Conclusion

Pyridinium tribromide is a versatile and highly effective reagent for the bromination of a wide range of organic compounds. Its primary advantage lies in the controlled, in-situ generation of molecular bromine, which allows for enhanced selectivity and safer handling compared to elemental bromine. The mechanisms of bromination for ketones, alkenes, and aromatic systems all leverage this fundamental property. The detailed protocols and quantitative data provided in this guide offer a practical resource for researchers and drug development professionals to effectively implement this reagent in their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. Solved In this experiment, students will brominate an alkene | Chegg.com [chegg.com]

- 3. Solved Pyridinium tribromide is preferred in bromination | Chegg.com [chegg.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Pyridinium hydrogen tribromide | C5H6Br3N | CID 10990802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridinium tribromide(39416-48-3) MS spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyridinium Tribromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding of Pyridinium Hydrobromide Perbromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) hydrobromide perbromide (PHPB) is a versatile and commercially significant reagent, widely employed in organic synthesis as a stable, solid source of electrophilic bromine.[1] Its efficacy in various chemical transformations, including bromination of ketones, phenols, and alkenes, necessitates a thorough understanding of its fundamental structure and bonding characteristics. This technical guide provides a comprehensive overview of the molecular architecture, bonding interactions, and spectroscopic properties of PHPB, intended to support its informed application in research and development.

Molecular Structure and Bonding

Pyridinium hydrobromide perbromide is an ionic salt with the chemical formula [C₅H₅NH]⁺[Br₃]⁻. It is composed of a pyridinium cation and a tribromide anion.[1] The overall structure is a crystalline solid, typically appearing as red-orange to brown crystals or powder.[2][3]

The Pyridinium Cation ([C₅H₅NH]⁺)

The pyridinium cation is the conjugate acid of pyridine (B92270), formed by the protonation of the nitrogen atom. This protonation results in an aromatic, planar, six-membered ring isoelectronic with benzene.[4] The positive charge is formally localized on the nitrogen atom, which significantly influences the electronic distribution within the ring, leading to the deshielding of the ring protons and carbons.[5]

Bonding: The bonding within the pyridinium ring is characterized by delocalized π-electrons across the sp²-hybridized carbon and nitrogen atoms. The C-C and C-N bond lengths are intermediate between single and double bonds, consistent with its aromatic character. The N-H bond is a standard single covalent bond. In the solid state, the pyridinium cation can participate in hydrogen bonding interactions, particularly between the acidic N-H proton and the anionic counterion.[6]

The Tribromide Anion ([Br₃]⁻)

The tribromide anion is a polyhalogen ion that is generally linear or near-linear in its geometry. The bonding in the tribromide anion can be described by a three-center, four-electron (3c-4e) bond. This model involves the overlap of the p-orbitals of the three bromine atoms, resulting in a central bromine atom that is formally neutral and two terminal bromine atoms that each bear a formal charge of -1/2. The overall charge of the anion is -1.

Quantitative Structural Data

While a specific single-crystal X-ray diffraction study for pyridinium hydrobromide perbromide was not found in the immediate literature search, extensive crystallographic data exists for related pyridinium salts and compounds containing the tribromide anion. The following tables summarize expected and reported bond lengths and angles based on these related structures.

Table 1: Typical Bond Lengths in the Pyridinium Cation

| Bond | Typical Length (Å) |

| C-C | 1.37 - 1.39 |

| C-N | 1.33 - 1.35 |

| C-H | 0.93 - 1.08 |

| N-H | ~1.02 |

Data compiled from studies of various pyridinium salts.

Table 2: Typical Bond Angles in the Pyridinium Cation

| Angle | Typical Value (°) |

| C-C-C | 118 - 121 |

| C-N-C | 120 - 123 |

| C-C-N | 118 - 120 |

| H-C-C | 119 - 121 |

| H-N-C | ~119 |

Data compiled from studies of various pyridinium salts.

Table 3: Structural Parameters of the Tribromide Anion

| Parameter | Typical Value |

| Br-Br Bond Length | 2.50 - 2.60 Å |

| Br-Br-Br Bond Angle | ~180° (linear) |

Data based on crystallographic studies of various tribromide salts.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of pyridinium hydrobromide perbromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the pyridinium cation exhibits characteristic downfield shifts for the aromatic protons due to the deshielding effect of the positively charged nitrogen atom.[5] The protons alpha to the nitrogen are the most deshielded.

Table 4: Typical ¹H NMR Chemical Shifts for the Pyridinium Cation

| Proton | Typical Chemical Shift (δ, ppm) |

| H-2, H-6 (α-protons) | 8.8 - 9.0 |

| H-4 (γ-proton) | 8.5 - 8.7 |

| H-3, H-5 (β-protons) | 8.0 - 8.2 |

| N-H | Variable, often broad |

Chemical shifts are dependent on the solvent and concentration.[7]

Infrared (IR) Spectroscopy

The IR spectrum of pyridinium hydrobromide perbromide displays characteristic vibrational modes for both the pyridinium cation and can be used to confirm the presence of the N-H bond.

Table 5: Key Infrared Absorption Frequencies for the Pyridinium Cation

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H stretch | 3250 - 3100 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C and C=N ring stretching | 1640 - 1480 |

| C-H in-plane bending | 1250 - 1000 |

| C-H out-of-plane bending | 900 - 675 |

Data compiled from various studies on pyridinium salts.[8][9]

Experimental Protocols

Synthesis of Pyridinium Hydrobromide Perbromide

A common laboratory-scale synthesis involves the reaction of pyridine with hydrobromic acid followed by the addition of bromine.[10]

Materials:

-

Pyridine

-

48% Hydrobromic acid

-

Bromine

-

Glacial acetic acid

-

Ice-water bath

-

Round-bottom flask with a reflux condenser and dropping funnel

Procedure:

-

To a round-bottom flask containing pyridine, slowly add 48% hydrobromic acid while cooling the flask in an ice-water bath.[10]

-

Remove the reflux condenser and distill off the water under vacuum.[10]

-

Dissolve the resulting dry pyridine hydrobromide in glacial acetic acid with gentle heating.[10]

-

Slowly add a solution of bromine in glacial acetic acid to the stirred solution at 60-65 °C.[10]

-

Allow the mixture to cool slowly to room temperature, which will induce the crystallization of red-brown needles of pyridinium hydrobromide perbromide.[10]

-

Collect the crystals by suction filtration, wash with a small amount of cold glacial acetic acid, and dry in a desiccator.[10]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of pyridinium hydrobromide perbromide.

Methodology:

-

Crystal Growth: Grow suitable single crystals of pyridinium hydrobromide perbromide, for example, by slow evaporation of a saturated solution in a suitable solvent like glacial acetic acid.

-

Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.[11][12] Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[12]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².[12]

NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of pyridinium hydrobromide perbromide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent can influence the chemical shifts.[7]

Data Acquisition (¹H NMR):

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and downfield regions, and a relaxation delay of 1-5 seconds.[13]

FTIR Spectroscopy

Sample Preparation (Solid State):

-

Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[14] Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[14]

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.[15][16]

-

Place the prepared sample in the instrument's sample holder and acquire the IR spectrum.[15] The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.[17]

Visualizations

Caption: Ionic structure of Pyridinium Hydrobromide Perbromide.

Caption: Molecular orbital representation of the 3c-4e bond in [Br₃]⁻.

Caption: Workflow for the synthesis of Pyridinium Hydrobromide Perbromide.

References

- 1. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 2. Pyridinium tribromide | 39416-48-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sc.edu [sc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. youtube.com [youtube.com]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Pyridinium Bromide Perbromide: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) bromide perbromide, also known as pyridinium tribromide (Py·Br₃), has established itself as a versatile and valuable reagent in organic synthesis since the mid-20th century. This technical guide provides an in-depth exploration of its discovery, historical development, and extensive applications as a brominating and oxidizing agent. Offering a safer and more manageable alternative to liquid bromine, pyridinium bromide perbromide has become indispensable for a wide array of chemical transformations, including the selective bromination of ketones, phenols, and ethers, as well as the oxidation of alcohols and conversion of thioamides. This document presents a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and a summary of quantitative data to facilitate its effective use in research and development.

Discovery and History

The precise first synthesis of this compound perbromide is not definitively documented in a singular "discovery" paper. However, its emergence as a significant reagent in organic chemistry is closely associated with the work of Carl Djerassi and Caesar R. Scholz. Their 1948 publication in the Journal of the American Chemical Society detailed the use of "pyridine hydrobromide perbromide" for brominations, solidifying its place as a practical and effective brominating agent.[1][2] This work built upon earlier investigations into the reactions of pyridine (B92270) with halogens.

Prior to the widespread adoption of this compound perbromide, elemental bromine was the primary reagent for bromination reactions. However, its high volatility, corrosiveness, and toxicity posed significant handling challenges and safety risks in the laboratory.[3] The development of a stable, crystalline solid that could deliver bromine in a controlled manner was a significant advancement. This compound perbromide offered a solution, providing a reagent that is easier to weigh and handle, thus improving the safety and reproducibility of bromination procedures.[3]

The historical development of this reagent is also linked to the comprehensive work on chemical reagents by Louis F. Fieser and Mary Fieser, whose influential book, "Reagents for Organic Synthesis," further popularized the use of this compound perbromide and provided standardized preparation methods.

Physicochemical Properties

This compound perbromide is a red-orange crystalline solid.[4] It is composed of a pyridinium cation and a tribromide anion.[2] The reagent is relatively stable when stored in a cool, dry, and dark place. It is important to distinguish between this compound (C₅H₆BrN) and this compound perbromide (C₅H₆Br₃N), as the latter is the active brominating agent.

Table 1: Physical and Chemical Properties of this compound Perbromide

| Property | Value | References |

| Chemical Formula | C₅H₆Br₃N | [5] |

| Molecular Weight | 319.82 g/mol | [5] |

| Appearance | Red-orange to red-brown crystalline solid | [4] |

| Melting Point | 127-133 °C | [6] |

| Solubility | Soluble in methanol; decomposes in water | [4] |

| Stability | Stable, but sensitive to moisture and light | [4] |

| CAS Number | 39416-48-3 | [1] |

Synthesis of this compound Perbromide

The preparation of this compound perbromide is a straightforward procedure that can be readily performed in a standard laboratory setting. The most common method involves the reaction of pyridine with hydrobromic acid, followed by the addition of bromine.

Experimental Protocol: Synthesis via Pyridine, HBr, and Br₂

This protocol is adapted from established methods.[7]

Materials:

-

Pyridine (79.1 g, 1.0 mol)

-

48% Hydrobromic acid (113 mL, 1.0 mol)

-

Bromine (80 g, 0.5 mol)

-

Glacial acetic acid

Procedure:

-

In a 1-liter round-bottom flask equipped with a dropping funnel and a reflux condenser, place 79.1 g of pyridine.

-

Cool the flask in an ice-water bath and slowly add 113 mL of 48% hydrobromic acid through the dropping funnel with stirring.

-

After the addition is complete, replace the reflux condenser with a distillation head and remove the water under vacuum by heating the flask in an oil bath to 160 °C.

-

Once the water is removed, the flask will contain dry this compound. Add 240 g of glacial acetic acid to dissolve the this compound, heating if necessary.

-

Cool the solution to 60-65 °C and, with vigorous stirring, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid from the dropping funnel.

-

After the addition is complete, allow the mixture to cool slowly to room temperature, and then cool further to 10 °C in an ice bath to crystallize the product.

-

Collect the red-brown needles of this compound perbromide by vacuum filtration on a Büchner funnel.

-

Wash the crystals with a small amount of cold glacial acetic acid and then with ether.

-

Dry the product in a vacuum desiccator.

Expected Yield: Approximately 190 g.[7]

Figure 1: Synthesis of this compound Perbromide.

Applications in Organic Synthesis

This compound perbromide is a versatile reagent with a broad range of applications, primarily as a source of electrophilic bromine and as a mild oxidizing agent.

Bromination Reactions

In solution, this compound perbromide exists in equilibrium with this compound and molecular bromine, which acts as the brominating agent.[8] This equilibrium allows for a controlled release of bromine, making the reagent highly effective for a variety of bromination reactions.

The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. This compound perbromide is an excellent reagent for this purpose, offering high yields and selectivity.

Table 2: α-Bromination of Ketones with this compound Perbromide

| Substrate | Product | Reaction Conditions | Yield (%) | References |

| Acetophenone | α-Bromoacetophenone | Acetic acid, 90 °C, 3 h | 85 | [9] |

| 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | Acetic acid, 90 °C, 3 h | 85 | [9] |

| 6-Methoxyflavanone | 3-Bromo-6-methoxyflavanone | Acetic acid, rt | Moderate | [6][10] |

Experimental Protocol: α-Bromination of 4-Chloroacetophenone [9]

Materials:

-

4-Chloroacetophenone (1.0 mmol)

-

This compound perbromide (1.1 mmol)

-

Glacial acetic acid (5 mL)

Procedure:

-

Dissolve 4-chloroacetophenone in glacial acetic acid in a round-bottom flask.

-

Add this compound perbromide in one portion.

-

Heat the reaction mixture to 90 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Figure 2: General Mechanism for α-Bromination of Ketones.

This compound perbromide is also effective for the electrophilic aromatic substitution of activated aromatic rings, such as those in phenols and aromatic ethers. The reactions are typically regioselective, favoring bromination at the para position unless it is blocked.

Table 3: Bromination of Phenols and Aromatic Ethers

| Substrate | Product | Reaction Conditions | Yield (%) | References |

| Phenol | 4-Bromophenol | Room temperature | Excellent | [11] |

| Aniline | 4-Bromoaniline | Room temperature | Excellent | [11] |

| Anisole | 4-Bromoanisole | Not specified | Good | [12] |

Experimental Protocol: Bromination of Phenol [11]

Materials:

-

Phenol (3.3 mmol)

-

1-Butyl-3-methylpyridinium (B1228570) tribromide (3.3 mmol)

Procedure:

-

To a stirred solution of phenol, add 1-butyl-3-methylpyridinium tribromide at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, add water to the reaction mixture.

-

Extract the product with diethyl ether.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the product.

Oxidation Reactions

This compound perbromide can act as a mild oxidizing agent for various functional groups.

Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively, using this compound perbromide. The reaction conditions are generally mild, and over-oxidation to carboxylic acids is often minimized.

Table 4: Oxidation of Alcohols

| Substrate | Product | Reaction Conditions | Yield (%) | References |

| Primary Alcohols | Aldehydes | Aqueous acetic acid | Good | [9] |

| Secondary Alcohols | Ketones | Aqueous acetic acid | Good | [12] |

Experimental Protocol: General Oxidation of a Primary Alcohol [9]

Materials:

-

Primary alcohol (1.0 mmol)

-

This compound perbromide (1.1 mmol)

-

Aqueous acetic acid (50% v/v)

Procedure:

-

Dissolve the primary alcohol in aqueous acetic acid.

-

Add this compound perbromide and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the aldehyde.

A notable application of this compound perbromide is the conversion of thioamides to their corresponding amides. This transformation is efficient and proceeds under mild conditions.

Table 5: Conversion of Thioamides to Amides

| Substrate | Product | Reaction Conditions | Yield (%) | References |

| Thiobenzanilide (B1581041) | Benzanilide | THF/H₂O, rt, 1.5 h | 88 | [13] |

| N,N-Diethylthiobenzamide | N,N-Diethylbenzamide | THF/H₂O, rt, 1.5 h | 86 | [13] |

Experimental Protocol: Conversion of Thiobenzanilide to Benzanilide [13]

Materials:

-

Thiobenzanilide (1.0 mmol)

-

This compound perbromide (2.0 mmol)

-

THF/H₂O mixture

Procedure:

-

Dissolve thiobenzanilide in a mixture of THF and water.

-

Add this compound perbromide and stir the reaction mixture at room temperature for 1.5 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by chromatography or recrystallization.

Figure 3: General Pathway for Thioamide to Amide Conversion.

Other Applications

This compound perbromide has also been employed in other synthetic transformations, including the one-pot synthesis of ω-bromoesters from aromatic aldehydes and diols.[12][14]

Safety and Handling

This compound perbromide is a corrosive and lachrymatory substance.[4] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound perbromide has proven to be a highly effective and versatile reagent in organic synthesis for over seven decades. Its solid nature, ease of handling, and controlled reactivity offer significant advantages over elemental bromine, making it a safer and more convenient choice for a wide range of bromination and oxidation reactions. The detailed protocols and data presented in this guide are intended to assist researchers, scientists, and drug development professionals in the successful application of this important reagent in their synthetic endeavors.

References

- 1. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and mechanism of oxidation of primary alcohols by pyridinium hydrobromide perbromide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

Theoretical Insights into Pyridinium Bromide Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) salts, including pyridinium bromide, are versatile reagents and intermediates in organic synthesis, finding application in areas ranging from medicinal chemistry to materials science.[1][2] Their reactivity is often governed by the formation of key intermediates such as pyridinium ylides and radicals, which participate in a variety of transformations including cycloadditions, deaminations, and C-H functionalizations.[3][4][5][6][7][8][9] Understanding the underlying reaction mechanisms at a molecular level is crucial for reaction optimization, predicting outcomes, and designing novel synthetic methodologies.

This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of this compound and its derivatives. By leveraging computational chemistry, primarily Density Functional Theory (DFT), researchers have been able to elucidate reaction pathways, characterize transition states, and predict reaction energetics, offering a powerful complement to experimental investigations.[10][11][12] This document summarizes key theoretical findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex reaction pathways.

Core Reaction Mechanisms: A Theoretical Perspective

Theoretical studies have shed light on several key reaction classes involving pyridinium species. These include the formation and reactivity of pyridinium ylides in cycloaddition reactions, deamination reactions via pyridinium salt intermediates, and reactions with electron-deficient systems.

Pyridinium Ylides in [3+2] Cycloaddition Reactions

Pyridinium ylides, readily generated in situ from the deprotonation of N-substituted pyridinium bromides, are versatile 1,3-dipoles that undergo [3+2] cycloaddition reactions with various dipolarophiles to afford indolizine (B1195054) derivatives.[5][13][14] Theoretical studies have been instrumental in understanding the mechanism, stereoselectivity, and regioselectivity of these reactions.

DFT calculations have shown that the [3+2] cycloaddition of pyridinium ylides with alkenes can proceed through a concerted or stepwise mechanism, depending on the nature of the substituents on both the ylide and the dipolarophile.[15] For instance, the reaction of pyridinium ylide with electron-deficient alkenes often proceeds via a stepwise Michael addition followed by an intramolecular cyclization.[7]

A photoinduced [3+2] cycloaddition of N-N pyridinium ylides has been shown through experimental and computational studies to proceed via a triplet-state diradical of the pyridinium ylide, which then undergoes a stepwise radical cycloaddition.[6]

Deamination Reactions of Alkylpyridinium Salts

The conversion of primary amines to Katritzky pyridinium salts allows for their use as precursors for alkyl radicals in a variety of deaminative functionalization reactions.[3][16] The key step is the single-electron reduction of the pyridinium ring, leading to C–N bond cleavage. Computational and electrochemical studies have revealed the influence of steric and electronic effects of substituents on this process.[3][16]

DFT calculations have been employed to determine the reduction potentials of pyridinium salts and the activation barriers for the subsequent C–N bond scission.[3] These studies have provided a framework for designing pyridinium salts with tailored reactivity for specific catalytic applications.

Reactions with π-Deficient Ethylenes

The reaction between pyridinium salts and π-deficient ethylenes can lead to the formation of various products, including furan (B31954) derivatives, rather than the expected cyclopropane (B1198618) or [3+2] cycloadducts. DFT studies have been crucial in explaining these outcomes.[10]

For the reaction of 1-(2-amino-2-oxoethyl)pyridinium ylide with a methylene-dihydronaphthalenone, DFT calculations at the M06-2X/6-31G(d,p) level revealed that the reaction proceeds through a Michael addition with a low activation barrier (4.2 kcal/mol) to form a zwitterionic intermediate.[10] Subsequent intramolecular SNi-like reaction leads to the formation of a trans-furan derivative with a higher barrier (23.9 kcal/mol), which is the thermodynamically favored product.[10]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on this compound reaction mechanisms. This data is essential for comparing the feasibility of different reaction pathways and for understanding the influence of substituents and reaction conditions.

| Reaction Type | Reactants | Computational Method | Activation Energy (kcal/mol) | Reference |

| Michael Addition | 1-(2-amino-2-oxoethyl)pyridinium ylide + 1-methylene-3,4-dihydronaphthalen-2(1H)-one | M06-2X/6-31G(d,p) | 4.2 | [10] |

| Intramolecular SNi-like Reaction | Zwitterionic intermediate from Michael addition | M06-2X/6-31G(d,p) | 23.9 | [10] |

| [3+2] Cycloaddition | Nitrile ylide + ethylene | MPWB1K/6-31G(d) | 2.3 | [10] |

Table 1: Calculated Activation Energies for Key Reaction Steps.

| Pyridinium Salt Substituent | Reaction Type | Rate Constant (k) / Relative Rate | Notes | Reference |

| 3-Substituted 1-methylpyridinium ions | Ylide formation (deprotonation) | Varies with substituent | Rate constants correlated with inductive and resonance effects of substituents. | [17] |

| Electron-withdrawing group on pyridinium ylide and alkyne | [3+2] Cycloaddition | Higher reaction yield | Electron-withdrawing groups facilitate the reaction. | |

| N-Aryl pyridinium salts | Deaminative Arylation | Varies with Ni catalyst and ligand | Reaction proceeds via a single-electron transfer mechanism. | [16] |

Table 2: Substituent Effects on Reaction Rates and Yields.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating theoretical predictions and developing robust synthetic methods. The following sections provide methodologies for key experiments cited in the theoretical studies.

Synthesis of N-Alkyl Pyridinium Bromides

General Procedure:

-

In a round-bottom flask, dissolve pyridine (B92270) (1.0 equivalent) in a suitable dry solvent (e.g., ethanol, toluene, or acetonitrile).[18][19]

-

Add the corresponding alkyl bromide (1.0-1.4 equivalents) to the solution.[18]

-

The reaction mixture is then typically heated to reflux for a specified period (e.g., 18-40 hours), and the progress is monitored by thin-layer chromatography (TLC).[18][19]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, which may be an oil, is then purified. Purification often involves crystallization from a suitable solvent mixture (e.g., by adding hexane (B92381) or ethyl acetate (B1210297) to a solution in a more polar solvent like dichloromethane) or by washing the precipitated solid.[18][19][20]

[3+2] Cycloaddition of Pyridinium Ylides with Alkenes to Synthesize Indolizines

General Procedure:

-

To a solution of the this compound salt (1.0 equivalent) and the alkene (dipolarophile, 1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, 1,4-dioxane), a base (e.g., K₂CO₃, DBU, DABCO) is added to generate the pyridinium ylide in situ.[21]

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to 60 °C) for a designated time (e.g., 6-18 hours).[21]

-

After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent (e.g., EtOAc).[22]

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired indolizine derivative.[22]

Deaminative Arylation of Amino Acid-derived Pyridinium Salts

General Procedure:

-

To an oven-dried reaction vessel, add the amino acid-derived pyridinium salt (1.0 equivalent), a nickel catalyst (e.g., NiBr₂·diglyme, 5 mol%), a ligand (e.g., dtbbpy, 6 mol%), an arylboroxine (0.8 equivalents), and a base (e.g., K₂CO₃, 2.8 equivalents).[16]

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

-

Anhydrous solvent (e.g., acetonitrile) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 70 °C) for 24 hours.[16]

-

After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic extracts are dried, concentrated, and the residue is purified by chromatography to yield the α-aryl ester or amide.[16]

Visualizing Reaction Mechanisms and Workflows

Graphical representations of reaction pathways and experimental workflows are invaluable for a clear and concise understanding of complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and procedures.

[3+2] Cycloaddition of a Pyridinium Ylide with an Alkene

Caption: General mechanism for the synthesis of indolizines via [3+2] cycloaddition.

Deaminative Functionalization via a Pyridinium Salt

References

- 1. researchgate.net [researchgate.net]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 7. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. Indolizine synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Substituent effects on the rates of formation of pyridinium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and crystal structure of a new this compound salt: 4-methyl-1-(3-phenoxypropyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

- 22. Deaminative Addition of Alkylpyridinium Salt to Aldehyde [organic-chemistry.org]

Spectroscopic Analysis of Pyridinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyridinium (B92312) bromide, a fundamental organic salt with applications in synthesis and materials science. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, along with experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for pyridinium bromide.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Chemical Shifts (δ) of this compound

| Proton | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in DMSO-d₆ |

| H-2, H-6 (α-protons) | ~9.23 | ~9.14 (d, J = 5.7 Hz) |

| H-4 (γ-proton) | Not specified | ~8.62 (t, J = 7.8 Hz) |

| H-3, H-5 (β-protons) | ~7.67 | ~8.18 (t, J = 7.0 Hz) |

Note: Chemical shifts can be influenced by solvent and concentration. The proximity of the α-protons to the positively charged nitrogen atom results in significant deshielding and a downfield chemical shift.

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound

| Carbon | Chemical Shift (ppm) in DMSO-d₆ |

| C-2, C-6 (α-carbons) | ~145.4 |

| C-4 (γ-carbon) | ~144.5 |

| C-3, C-5 (β-carbons) | ~128.1 |

Note: Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded compared to pyridine (B92270), with the α-carbons showing the largest downfield shift.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3132 | Aromatic C-H Stretch |

| 1600-1470 | C=C and C=N Ring Vibrations |

| 1167 | C-N Stretch |

Note: The IR spectrum of this compound is characterized by the absorption bands of the pyridinium cation.

Experimental Protocols

Synthesis of this compound

This protocol describes a conventional method for the synthesis of this compound.

Materials:

-

Pyridine

-

48% Hydrobromic acid

-

Glacial acetic acid

-

Ice-water bath

-

Round bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Beaker

-

Büchner funnel

Procedure:

-

In a round bottom flask, place 79.1 g of pyridine.

-

While cooling the flask in an ice-water bath, slowly add 113 ml of 48% hydrobromic acid.

-

Set up the apparatus for distillation and remove water under vacuum by heating the flask in an oil bath to 160 °C.

-

After distillation, dissolve the resulting dry pyridine hydrobromide in 240 g of glacial acetic acid by heating.

-

Allow the solution to cool slowly to crystallize the this compound.

-

Filter the crystals using a Büchner funnel, wash with a small amount of cold glacial acetic acid, and dry in a vacuum desiccator.

NMR Sample Preparation

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh an appropriate amount of the purified this compound sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. If necessary, use a vortex mixer to aid dissolution.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis and analysis of this compound.

References

Thermal Stability and Decomposition of Pyridinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) bromide (PyHBr), a salt formed from the neutralization of pyridine (B92270) with hydrogen bromide, is a compound of interest in various chemical syntheses. Its thermal stability is a critical parameter for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the available data on the thermal stability and decomposition of pyridinium bromide. Due to the limited specific research on this particular salt, this guide also draws upon established principles of thermal analysis and the behavior of related pyridinium compounds to present a complete picture.

Data Presentation

Table 1: Thermal Properties of this compound

| Property | Value | Source |

| Decomposition Temperature | 200 °C | Safety Data Sheet (Jubilant Ingrevia)[1] |

| Melting Point | 217-220 °C | Safety Data Sheet (Jubilant Ingrevia)[1] |

Table 2: Hazardous Decomposition Products of this compound

| Product | Chemical Formula |

| Hydrogen Bromide | HBr |

| Carbon Monoxide | CO |

| Oxides of Nitrogen | NOx |

| Carbon Dioxide | CO2 |

| Hydrogen Cyanide | HCN |

Source: Safety Data Sheet (Jubilant Ingrevia)[1]

Thermal Decomposition Pathway

The precise mechanism of the thermal decomposition of this compound has not been extensively elucidated in the literature. However, based on the identified decomposition products and general principles of organic and salt decomposition, a plausible pathway can be proposed. The decomposition is likely initiated by the dissociation of the pyridinium cation and the bromide anion.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

While specific experimental data for the thermal analysis of this compound is not widely published, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard for the characterization of organic salts and ionic liquids. These methodologies would be appropriate for a detailed study of this compound's thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is recorded as a function of temperature. The resulting thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as solid-solid transitions or the onset of decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature that encompasses the melting and initial decomposition.

-

Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound is stable up to approximately 200 °C, at which point it undergoes decomposition.[1] The decomposition process is expected to yield a range of hazardous products, including hydrogen bromide, carbon monoxide, nitrogen oxides, carbon dioxide, and hydrogen cyanide.[1] While detailed experimental studies on the thermal decomposition of this compound are limited, the established techniques of TGA and DSC provide a robust framework for its characterization. Further research employing these methods, coupled with techniques for evolved gas analysis such as TGA-MS, would be invaluable for a more complete understanding of the decomposition mechanism and kinetics. This information is essential for ensuring the safe and effective use of this compound in research and industrial applications.

References

An In-depth Technical Guide on the Solubility of Pyridinium Bromide in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) bromide (C₅H₆BrN), a simple pyridinium salt, serves as a versatile building block and catalyst in a multitude of organic syntheses, including applications within the pharmaceutical industry. Its utility is intrinsically linked to its solubility characteristics in various organic media, which govern reaction kinetics, product purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for pyridinium bromide in a range of common organic solvents. It further details the experimental protocols for determining solubility, offering a practical resource for laboratory professionals.

Data Presentation: Solubility of this compound

Despite its widespread use, precise quantitative solubility data for this compound in a broad spectrum of organic solvents remains sparsely documented in publicly available literature. The majority of accessible information pertains to the related but structurally distinct compound, this compound perbromide (pyridinium tribromide).

Based on the principles of ionic liquid and organic salt chemistry, this compound, as a salt, is anticipated to exhibit greater solubility in polar solvents. This is due to the favorable interactions between the polar solvent molecules and the charged pyridinium cation and bromide anion.

Table 1: Qualitative and Limited Quantitative Solubility of this compound and Related Compounds

| Solvent | Compound | Solubility | Temperature (°C) |

| Methanol | Pyridinium Tribromide | Soluble | Not Specified |

| Acetic Acid | Pyridinium Tribromide | Sparingly Soluble | Not Specified |

| Water | Pyridinium Tribromide | Decomposes | Not Specified |

| Acetonitrile | Various Pyridinium Salts | 0.3 - 2.1 M | 22 |

| Chloroform | Pyridine Hydrobromide | Soluble | Not Specified |

| Methanol | Pyridine Hydrobromide | Soluble | Not Specified |

Note: This table includes data for related compounds due to the limited availability of quantitative data for this compound. This information provides a general indication of expected solubility trends.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several key factors:

-

Solvent Polarity: As a salt, this compound's solubility is expected to be highest in polar solvents that can effectively solvate the pyridinium cation and bromide anion.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the dissolution of the salt. Protic solvents, such as alcohols, can form hydrogen bonds with the bromide anion, while aprotic polar solvents with high dielectric constants can also effectively solvate the ions.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system and the enthalpy of solution.

-

Presence of a Common Ion: The solubility of this compound will be reduced in a solvent that already contains either pyridinium or bromide ions, a phenomenon known as the common ion effect.

Experimental Protocols

Accurate determination of solubility is crucial for many chemical processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This is a widely accepted and accurate method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or weighing bottle

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter, also at the experimental temperature if possible, to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or weighing bottle.

-

Transfer a known volume or weight of the clear, filtered saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is removed, dry the solid residue in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it accurately.

-

Calculation:

The solubility (S) can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility in g/100 g of solvent: S = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100

-

Solubility in mol/L:

-

Calculate the mass of dissolved this compound.

-

Convert the mass to moles using the molar mass of this compound (160.01 g/mol ).

-

Divide the moles by the volume of the solution withdrawn (in Liters).

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. Pyridine and its derivatives typically exhibit UV absorbance.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of this compound across the UV-Vis spectrum.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law (A = εbc).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Logical Relationships in Solubility

The dissolution of an ionic compound like this compound in an organic solvent can be understood through a logical relationship of intermolecular forces.

Caption: Energy Relationships in the Dissolution Process.

Conclusion

Pyridinium Bromide Perbromide: A Versatile and Selective Reagent for Electrophilic Bromination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) bromide perbromide, also known as pyridinium tribromide (Py-Br₃), has established itself as a cornerstone reagent in modern organic synthesis for the introduction of bromine moieties into a wide array of organic molecules. As a stable, crystalline solid, it offers significant advantages in handling and safety over elemental bromine. This technical guide provides a comprehensive overview of pyridinium bromide perbromide as a source of electrophilic bromine, detailing its application in the bromination of ketones, aromatic compounds, and alkenes. The guide includes structured quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying chemical pathways. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the effective and safe utilization of this versatile reagent.

Introduction

Electrophilic bromination is a fundamental transformation in organic chemistry, enabling the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] While molecular bromine (Br₂) is a powerful brominating agent, its high toxicity, corrosivity, and volatility pose significant handling and safety challenges. This compound perbromide (C₅H₆NBr₃) emerges as a superior alternative, offering a stable, solid source of electrophilic bromine that is easier and safer to handle and measure.[2][3]

This reagent is an ionic salt composed of a pyridinium cation and a tribromide anion.[1] In solution, it exists in equilibrium with this compound and molecular bromine, providing a controlled release of the reactive brominating species.[4] Its applications are extensive, including the α-bromination of ketones, the regioselective bromination of electron-rich aromatic and heteroaromatic compounds, and the addition to carbon-carbon double bonds.[1][4]

Properties and Synthesis

This compound perbromide is a red-orange crystalline solid with a melting point of approximately 132-134 °C. It is sparingly soluble in acetic acid and soluble in polar organic solvents.

Synthesis of this compound Perbromide

The reagent can be prepared by the reaction of pyridine (B92270) with bromine in the presence of hydrobromic acid.

Experimental Protocol: Preparation of this compound Perbromide

-

Materials: Pyridine, 48% Hydrobromic Acid, Bromine, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask, combine 15 mL of pyridine with 30 mL of 48% hydrobromic acid and cool the mixture in an ice bath.

-

With continuous swirling and cooling, gradually add 25 g of bromine to the mixture.

-

Collect the resulting solid precipitate and rinse with glacial acetic acid.

-

Without drying, recrystallize the solid from 100 mL of glacial acetic acid to yield orange needles.

-

The typical yield of the recrystallized product is approximately 69%.

-

Applications in Electrophilic Bromination

This compound perbromide is a versatile reagent for the bromination of various classes of organic compounds.

α-Bromination of Ketones

The α-bromination of ketones is a crucial reaction for the synthesis of intermediates that can undergo further transformations. This compound perbromide provides an efficient and selective method for this conversion, typically proceeding under acidic conditions via an enol intermediate.

Quantitative Data: α-Bromination of Acetophenone (B1666503) Derivatives

A study on the α-bromination of various acetophenone derivatives using this compound perbromide in acetic acid at 90 °C for 3 hours demonstrated excellent yields. The molar ratio of the acetophenone derivative to this compound perbromide was maintained at 1.0:1.1.

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Trifluoromethylacetophenone | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | >80 |

| 2 | 4-Trifluoromethoxyacetophenone | 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one | >80 |

| 3 | 4-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | >80 |

| 4 | 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethan-1-one | >80 |

| 5 | 4-Iodoacetophenone | 2-Bromo-1-(4-iodophenyl)ethan-1-one | >80 |

| 6 | 4-Phenylacetophenone | 2-Bromo-1,2-diphenylethan-1-one | >80 |

Data sourced from a study on an innovative undergraduate chemistry experiment which reported that 14 out of 18 students achieved yields exceeding 80%.[5]

Experimental Protocol: α-Bromination of 4-Chloroacetophenone

-

Materials: 4-Chloroacetophenone, this compound perbromide, Glacial Acetic Acid.

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), this compound perbromide (1.76 g, 5.5 mmol), and 20 mL of glacial acetic acid.[5]

-

Stir the reaction mixture at 90 °C.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically around 3 hours), cool the reaction mixture to room temperature.[5]

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain 2-bromo-1-(4-chlorophenyl)ethan-1-one.

-

Electrophilic Aromatic Bromination

This compound perbromide is an effective reagent for the bromination of activated aromatic rings, such as phenols, anilines, and their derivatives. The reaction generally shows good regioselectivity, favoring substitution at the para position unless it is blocked.

Quantitative Data: Bromination of Acetanilide (B955)

The bromination of acetanilide with this compound perbromide in glacial acetic acid proceeds smoothly to afford the para-substituted product in good yield.

| Substrate | Reagent | Solvent | Product | Crude Yield (%) |

| Acetanilide | This compound Perbromide | Glacial Acetic Acid | 4-Bromoacetanilide | Good |

Experimental Protocol: Bromination of Acetanilide

-

Materials: Acetanilide, this compound perbromide, Glacial Acetic Acid, Sodium bisulfite solution.

-

Procedure:

-

Dissolve acetanilide in glacial acetic acid in a round-bottom flask with stirring.

-

Gradually add this compound perbromide to the solution. The orange color of the reagent should dissipate as the reaction progresses.

-